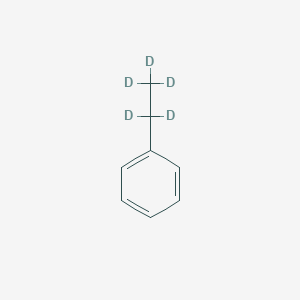

Ethylbenzene-2,3,4,5,6-D5

Vue d'ensemble

Description

Ethylbenzene-2,3,4,5,6-D5 is a deuterium-labeled derivative of ethylbenzene, where five hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used as a stable isotope-labeled compound in various scientific research applications .

Méthodes De Préparation

Ethylbenzene-2,3,4,5,6-D5 can be synthesized through several methods. One common synthetic route involves the activation of the C-F bond in fluoroethane using aluminum chlorofluoride and tri-n-butyl-tin hydride in benzene-d6 at 70°C. This reaction, conducted under Schlenk conditions, yields this compound with a high yield of 97% . Industrial production methods typically involve similar catalytic processes to ensure high purity and yield.

Analyse Des Réactions Chimiques

Ethylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Pharmacokinetics and Drug Development

Ethylbenzene-2,3,4,5,6-D5 is extensively utilized as a tracer in pharmacokinetic studies. Its stable isotope labeling facilitates the quantification and tracking of drug metabolism and distribution within biological systems. The incorporation of deuterium can alter the pharmacokinetic profile of drugs, allowing researchers to study:

- Metabolic Pathways: Understanding how drugs are metabolized by examining the breakdown products of deuterated compounds.

- Bioavailability Studies: Assessing how much of a drug reaches systemic circulation and its rate of absorption.

Environmental Studies

In environmental chemistry, this compound serves as a valuable tool for studying the behavior of ethylbenzene in various matrices such as air, water, and soil. Its applications include:

- Pollution Tracking: Using deuterated compounds to trace sources of pollution and their transformation in the environment.

- Reactivity Studies: Evaluating how ethylbenzene derivatives react under different environmental conditions.

Analytical Chemistry

The compound is widely employed in analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy:

- Quantitative Analysis: Deuterated compounds provide a means to improve sensitivity and accuracy in quantitative analyses.

- Structural Elucidation: NMR spectroscopy benefits from the unique chemical shifts associated with deuterium labeling, aiding in structural determination.

Biochemical Research

This compound is also used in biochemical studies to explore interactions at the molecular level:

- Enzyme Kinetics: Investigating how enzymes interact with deuterated substrates can reveal insights into enzyme mechanisms.

- Cellular Effects: Researching the effects of ethylbenzene on cellular processes can help understand its toxicological impacts.

Case Study 1: Pharmacokinetic Profiling

A study using this compound examined the metabolic pathways of a new anti-cancer drug. The stable isotope allowed for precise tracking of drug metabolites in vivo through urine analysis.

Case Study 2: Environmental Impact Assessment

In an environmental study assessing the degradation of ethylbenzene in groundwater systems contaminated by industrial waste, researchers employed this compound to trace degradation pathways and evaluate remediation strategies effectively.

Mécanisme D'action

The mechanism of action of ethylbenzene-2,3,4,5,6-D5 in oxidation reactions involves a free-radical chain mechanism. The process includes initiation, propagation, and termination steps, where the interaction of peroxide radicals with the parent hydrocarbon leads to the formation of various oxidation products . The deuterium atoms in this compound can influence the reaction kinetics and pathways due to the isotope effect .

Comparaison Avec Des Composés Similaires

Ethylbenzene-2,3,4,5,6-D5 is unique due to its deuterium labeling, which distinguishes it from other ethylbenzene derivatives. Similar compounds include:

Ethylbenzene-d10: Where all hydrogen atoms are replaced with deuterium.

Ethyl-α,α-d2-benzene: Where two hydrogen atoms on the ethyl group are replaced with deuterium.

Ethyl-β,β,β-d3-benzene: Where three hydrogen atoms on the ethyl group are replaced with deuterium.

These compounds are used for similar purposes in scientific research but differ in the extent and position of deuterium labeling, which can affect their physical and chemical properties.

Activité Biologique

Ethylbenzene-2,3,4,5,6-D5 (CAS No. 20302-26-5) is a deuterated isotopomer of ethylbenzene, which has been utilized in various biological and toxicological studies to understand the effects of ethylbenzene exposure. This article reviews the biological activity of this compound based on diverse sources, including toxicological profiles, metabolic pathways, and case studies.

- Molecular Formula : C8H5D5

- Molecular Weight : 111.2 g/mol

- CAS Number : 20302-26-5

Toxicological Profile

The National Toxicology Program (NTP) has conducted extensive studies on ethylbenzene's biological effects. Key findings from these studies include:

- Carcinogenicity : Ethylbenzene has shown evidence of carcinogenic activity in laboratory animals. In male F344/N rats exposed to high concentrations (750 ppm), there was a significant increase in renal tubule adenomas and hyperplasia. Female rats also exhibited increased incidences of renal tubule adenomas .

- Survival and Body Weight Impact : The survival rates of male rats in the highest exposure group were significantly lower than those of control groups. Body weights were generally reduced in exposed groups starting from week 20 .

- Pathological Findings : In B6C3F1 mice, exposure resulted in increased incidences of alveolar/bronchiolar adenomas and hepatocellular neoplasms in females .

Ethylbenzene undergoes metabolic transformation primarily via cytochrome P450 enzymes. The metabolic pathways include:

- Hydroxylation : Ethylbenzene is subject to hydroxylation reactions leading to the formation of various metabolites. Studies have demonstrated that deuterated forms like this compound can be used to trace metabolic pathways due to the distinct mass differences imparted by deuterium labeling .

- Toxicity Mechanisms : The mechanisms of toxicity associated with ethylbenzene include oxidative stress and the formation of reactive metabolites that can lead to cellular damage and carcinogenesis .

Study on Inhalation Exposure

A two-year inhalation study revealed that male rats exposed to ethylbenzene showed significant increases in renal tubule neoplasms and other pathological changes compared to controls. The study highlighted the dose-response relationship between exposure levels and adverse health effects .

Research on Aromatic Hydroxylation

Research involving ethylbenzene as a substrate for hydroxylation reactions demonstrated that its reactivity could be influenced by the presence of deuterium. This research aids in understanding the metabolic pathways and potential toxicological implications when using isotopically labeled compounds like this compound .

Summary Table of Biological Effects

| Biological Effect | Observations |

|---|---|

| Carcinogenicity | Increased renal tubule neoplasms in rats |

| Survival Rates | Decreased in high-exposure groups |

| Body Weight | Reduced in exposed groups |

| Metabolic Pathways | Hydroxylation via cytochrome P450 |

| Toxicity Mechanisms | Oxidative stress and reactive metabolite formation |

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQLUTRBYVCPMQ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20302-26-5 | |

| Record name | 20302-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.